N-Methyl-N-(prop-2-yn-1-yl)furan-2-aminehydrochloride
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Overview
Description
N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride is a chemical compound with the molecular formula C8H9NO.ClH and a molecular weight of 171.62 g/mol . This compound is known for its unique structure, which includes a furan ring, a methyl group, and a prop-2-yn-1-yl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride typically involves the reaction of furan-2-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.
Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride can be compared with other similar compounds such as:
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar prop-2-yn-1-yl group but differs in its aromatic ring structure.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound also contains a furan ring and a prop-2-yn-1-yl group but differs in its substitution pattern.
The uniqueness of N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylfuran-2-amine;hydrochloride |
InChI |
InChI=1S/C8H9NO.ClH/c1-3-6-9(2)8-5-4-7-10-8;/h1,4-5,7H,6H2,2H3;1H |
InChI Key |
GYKJTMDDYBGPPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=CC=CO1.Cl |
Origin of Product |
United States |
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